(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone
CAS No.: 618091-27-3
Cat. No.: VC16171559
Molecular Formula: C16H11Cl2N3O
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618091-27-3 |
|---|---|
| Molecular Formula | C16H11Cl2N3O |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
| Standard InChI Key | RORQAHLLARLTJT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, reflects its bifunctional design: a pyrazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a (4-chlorophenyl)methanone moiety. The 5-amino group introduces hydrogen-bonding potential, critical for molecular interactions .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 618091-27-3 | |
| Molecular Formula | C₁₆H₁₁Cl₂N₃O | |
| Molecular Weight | 332.18 g/mol | |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl | |
| EC Number | 650-886-3 |
The crystal structure remains unresolved, but computational models predict planarity between the pyrazole and methanone groups, stabilized by conjugation. The 4-chlorophenyl substituents induce steric bulk, likely influencing solubility and receptor binding .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, analogous pyrazoles exhibit diagnostic signals:
-
¹H NMR: Pyrazole protons resonate at δ 6.5–8.5 ppm; aromatic chlorophenyl protons appear as doublets (J = 8–9 Hz) near δ 7.4–7.6 ppm .
-
IR: Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) are expected.
Synthesis and Structural Optimization
Synthetic Pathways
Although no explicit protocol for this compound exists, convergent strategies from related pyrazoles suggest:
-
Condensation: Reacting 4-chlorophenyl hydrazine with a β-keto ester derivative to form the pyrazole core.
-
Friedel-Crafts Acylation: Introducing the (4-chlorophenyl)methanone group via electrophilic aromatic substitution .
Table 2: Comparative Synthetic Yields of Analogues
| Analog Structure | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 1,3-Dimethyl-4-(3-chlorophenyl) | 78 | NaOAc, RT, 24h | |
| 4-Fluorophenyl variant | 65 | AlCl₃, DCM, reflux |
Modifying the 1-position substituent (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reduces yield by ~13%, highlighting the sensitivity of halogenated aryl groups to reaction conditions.
Structure-Activity Relationships (SAR)
Key SAR insights from related compounds:
-
1-Position Substituents: Bulky aryl groups (e.g., 4-chlorophenyl) enhance metabolic stability but reduce aqueous solubility .
-
5-Amino Group: Critical for hydrogen bonding; methylation abolishes dopamine receptor affinity in analogues .
-
Chlorine Placement: Para-substitution on both phenyl rings maximizes steric complementarity in receptor models .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Calculated logP values (3.62–3.89) indicate high lipophilicity, consistent with dual chlorophenyl groups. Aqueous solubility is predicted to be <0.1 mg/mL, necessitating formulation aids for in vivo studies .
Table 3: Predicted Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| logP | 3.78 | XLogP3 |
| Polar Surface Area | 44.8 Ų | ChemAxon |
| Hydrogen Bond Donors | 1 | PubChem |
Metabolic Stability
While in vitro data are lacking, the 5-amino group and electron-withdrawing chlorines may slow hepatic oxidation. Piperidine-containing analogues show 50% clearance in microsomal assays, suggesting moderate stability .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Aquatic Toxicity | H413 | Prevent water contamination |
Future Directions and Applications
Drug Development
-
Neuropsychiatric Disorders: As a D₂-sparing antipsychotic candidate, minimizing extrapyramidal side effects .
-
Oncology: Exploiting pyrazole-mediated ROS generation for targeted cancer therapies .
Synthetic Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume